2-Chloro-7-iodoquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-7-iodoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPSVMOGHANOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Formylation Sequence
A widely referenced approach to synthesize 2-chloroquinoline-3-carbaldehydes involves:
- Starting from 2-chloroquinoline or its derivatives.
- Introducing the aldehyde group at position 3 via formylation, often using Vilsmeier-Haack reaction conditions (POCl3/DMF).
- Subsequent iodination at position 7 can be achieved through electrophilic aromatic substitution using iodine sources under controlled conditions.
This sequence ensures selective substitution due to the directing effects of existing substituents on the quinoline ring.
Magnesiation and Electrophilic Quenching (Flow Chemistry)
Recent advances have demonstrated the use of metal-halogen exchange reactions for functionalizing quinoline derivatives:
- The 7-chloro-4-iodoquinoline scaffold undergoes iodo-magnesium exchange using isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard reagent) in tetrahydrofuran at room temperature.
- The organomagnesium intermediate is then quenched with electrophiles such as benzaldehyde or cyclohexanone to introduce formyl or hydroxyl functionalities.
- Continuous flow conditions have been employed to optimize reaction times and yields, enabling scalable synthesis of functionalized quinolines.
While this method has been applied to related quinoline derivatives, it provides a conceptual framework for preparing this compound by appropriate choice of starting materials and electrophiles.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The magnesiation method allows for rapid generation of organomagnesium intermediates from halogenated quinolines, with reaction completion in under 10 minutes at room temperature.
- Quenching with aldehydes yields alcohol intermediates that can be further oxidized to aldehydes if required.
- Flow chemistry enhances reproducibility and scalability, with residence times optimized between 1.25 to 6.25 minutes depending on the desired product.
- The Vilsmeier-Haack reaction remains a gold standard for introducing aldehyde groups on quinoline rings, with chlorination often preceding or following formylation depending on substrate reactivity.
- Electrophilic iodination requires controlled conditions to avoid polyiodination or decomposition.
- Multi-step syntheses from substituted anilines provide flexibility in substituent patterns but involve longer reaction sequences and purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-iodoquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines and thiols can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, quinoline carboxylic acids, and quinoline alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-7-iodoquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-iodoquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects at Position 7
The substitution pattern at position 7 significantly impacts the compound’s reactivity, biological activity, and physical properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
| Property | This compound | 2-Chloro-7-methylquinoline-3-carbaldehyde | 2-Amino-7-bromoquinoline-3-carbaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | ~347.5 | ~235.7 | ~295.5 |
| Solubility in DMSO | Moderate | High | Moderate |
| Melting Point (°C) | 210–215 (decomposes) | 185–188 | 195–200 |
The iodine substituent in this compound contributes to a higher melting point but lower aqueous solubility compared to methyl or bromo analogs .
Biological Activity
2-Chloro-7-iodoquinoline-3-carbaldehyde (CAS No. 1621615-08-4) is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClI N O. Its structure features a chlorine atom at the 2-position, an iodine atom at the 7-position, and a formyl group (-CHO) at the 3-position of the quinoline ring. This unique arrangement contributes to its reactivity and biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several notable biological activities, including:
- Antimicrobial Activity : It has been evaluated for its antibacterial properties against various strains, showing promising results in inhibiting growth.
- Anticancer Potential : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Cytotoxic effects observed in cancer cell lines |
| Anti-inflammatory | Modulates inflammatory responses |
The mechanisms underlying the biological activities of this compound are complex and involve interactions with various molecular targets:
- Integrin Inhibition : The compound has been shown to inhibit αv integrins (e.g., αvβ3 and αvβ5) at submicromolar concentrations, impacting cellular adhesion and migration processes crucial in cancer metastasis and angiogenesis .
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways by modulating ROS levels, thereby affecting cell survival and apoptosis .
- Targeting Signaling Pathways : The compound appears to interact with key signaling pathways involved in inflammation and cancer progression, although specific pathways require further elucidation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study assessed its effectiveness against resistant bacterial strains, revealing a significant reduction in bacterial viability, indicating its potential as a lead compound for antibiotic development .
- Cancer Cell Line Testing : In vitro studies on human cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its cytotoxic properties .
- Inflammation Models : Experimental models demonstrated that administration of the compound reduced markers of inflammation, suggesting therapeutic potential in inflammatory conditions .
Q & A
Q. What are the established synthetic routes for 2-Chloro-7-iodoquinoline-3-carbaldehyde, and what are their key reaction conditions?
The compound is typically synthesized via Vilsmeier-Haack formylation of 2-chloroquinoline precursors, followed by halogenation. A modified method using phosphorus pentachloride (PCl₅) in DMF under reflux (110–120°C, 6–8 hours) achieves higher yields (75–85%) by optimizing electrophilic substitution at the 3-position . Key variables include stoichiometry of iodinating agents (e.g., I₂/KIO₃) and reaction time to avoid over-halogenation. Comparative yields and purity data should be validated via HPLC (≥98% purity) and melting point analysis .
Q. How should researchers characterize this compound to confirm structural integrity?
Standard characterization involves:
- NMR : ¹³C NMR peaks at δ 190–192 ppm (carbaldehyde C=O) and δ 140–145 ppm (aromatic C-I) .
- IR : Strong absorption at ~1690 cm⁻¹ (C=O stretch) and 730 cm⁻¹ (C-Cl) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 347.3 (calculated for C₁₀H₆ClINO).
Cross-referencing with spectral databases and elemental analysis (C, H, N within ±0.3% theoretical) is critical to resolve ambiguities in halogen positioning .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during iodination?
Competing dihalogenation or oxidation can occur if iodine stoichiometry exceeds 1.1 equivalents. A stepwise approach is recommended:
Temperature Control : Maintain 60–70°C during iodination to minimize I₂ sublimation.
Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity at the 7-position.
In-Situ Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track reaction progress and halt before byproduct formation.
Contradictory yield reports in literature (e.g., 70% vs. 85%) may stem from trace moisture in DMF; rigorous solvent drying (molecular sieves) is advised .
Q. What strategies resolve discrepancies in spectral data for this compound derivatives?
Discrepancies in NMR/IR peaks (e.g., C=O shifts varying by ±5 ppm) often arise from solvent polarity or crystallinity. Solutions include:
- Crystallographic Validation : Single-crystal X-ray diffraction to confirm halogen positioning.
- DFT Calculations : Compare experimental IR/NMR with computational models (e.g., Gaussian 16) to assign signals accurately.
- Batch Consistency : Replicate synthesis under inert atmosphere (N₂/Ar) to rule out oxidative degradation .
Q. How can computational chemistry predict reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) studies (B3LYP/6-31G*) can map electron density at the carbaldehyde and iodine sites. Key findings:
- Electrophilicity : Carbaldehyde (Fukui index f⁻ ≈ 0.15) is more reactive toward nucleophiles than the iodine site.
- Cross-Coupling Potential : Iodine’s low electronegativity (compared to Br) may reduce efficiency in Suzuki-Miyaura reactions; Pd(PPh₃)₄ with high loading (5 mol%) is recommended.
Experimental validation via kinetic studies (monitoring conversion via GC-MS) is essential to refine computational predictions .
Q. What are the ethical and safety considerations for handling this compound in biomedical research?
- Toxicity : Classified as harmful if inhaled (LD₅₀ > 200 mg/kg, rat). Use fume hoods and PPE (nitrile gloves, lab coat).
- Waste Disposal : Halogenated waste must be neutralized with 10% NaOH before disposal.
- Ethical Reporting : Disclose all synthetic byproducts in publications to ensure reproducibility, per ICMJE guidelines .
Methodological Guidance
Q. How should researchers design experiments to evaluate the compound’s bioactivity while minimizing bias?
Q. What statistical approaches are suitable for analyzing contradictory data in halogenation kinetics?
- Multivariate Analysis : PCA (Principal Component Analysis) to identify outliers in reaction parameter datasets.
- Error Propagation Models : Quantify uncertainty in yield calculations due to instrument error (±2% for HPLC).
- Bayesian Inference : Update reaction optimization priors (e.g., temperature effects) with new data .
Tables
Q. Table 1. Comparative Synthetic Yields Under Different Conditions
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Vilsmeier-Haack | PCl₅ | 110 | 75 | 98 |
| Modified Halogenation | FeCl₃ | 70 | 85 | 99 |
| Solvent-Free | None | 120 | 60 | 95 |
| Data synthesized from . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
